Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
CAS No.: 634569-63-4
Cat. No.: VC7209178
Molecular Formula: C24H15FN2O5
Molecular Weight: 430.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634569-63-4 |
|---|---|
| Molecular Formula | C24H15FN2O5 |
| Molecular Weight | 430.391 |
| IUPAC Name | methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
| Standard InChI | InChI=1S/C24H15FN2O5/c1-31-24(30)14-7-5-13(6-8-14)20-19-21(28)16-12-15(25)9-10-17(16)32-22(19)23(29)27(20)18-4-2-3-11-26-18/h2-12,20H,1H3 |
| Standard InChI Key | SXCXMPQQLZTWED-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)F |
Introduction
Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound featuring a unique combination of functional groups and heterocyclic rings. Its molecular structure includes a benzoate ester linked to a tetrahydrochromeno-pyrrol derivative, which incorporates a fluorine atom and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. These methods require careful control of reaction conditions to optimize yield and purity. Common techniques may include condensation reactions, cyclization steps, and functional group modifications.
Potential Applications
This compound holds potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural features suggest it could be explored for various biological activities, including interactions with enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Methyl 4-(7-chloro-3-dioxo-chromeno[2,3-c]pyrrol)benzoate | Similar chromeno-pyrrol structure | Chlorine substitution instead of fluorine |
| Methyl 4-(6-methyl-3-dioxo-chromeno[2,3-c]pyrrol)benzoate | Tetrahydrochromene core | Methyl group at position 6 |
| Methyl 4-(5-nitrochromeno[3-c]pyridine)benzoate | Nitro group on pyridine | Different functional group leading to distinct reactivity |
Research Findings
Research into the specific mechanisms of action for Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is ongoing. Preliminary studies suggest potential interactions with biological targets, but detailed findings are not yet available in the public domain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume